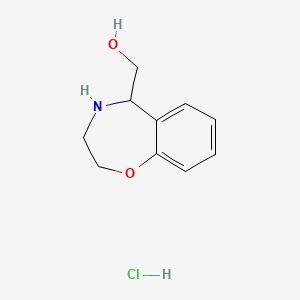

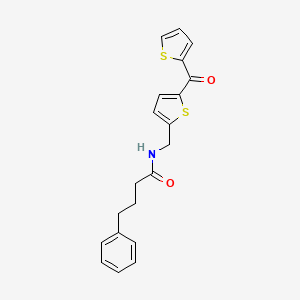

(E)-4-溴-2,6-二甲氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

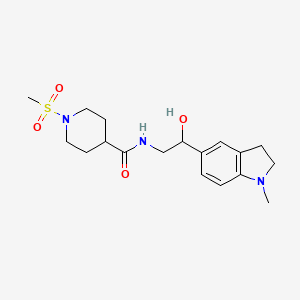

Oxime esters, such as “(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Synthesis Analysis

Oxime esters can be synthesized using a visible-light-mediated three-component reaction . Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters are used as substrates in this three-component reaction, and eosin Y is used as a crucial photocatalyst for the reaction . This methodology will be a promising approach to synthesize useful oxime esters in a single step .Molecular Structure Analysis

Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis

Oxime esters have been found to be useful in various chemical reactions. They are used as internal oxidants and precursors in cyclization reactions . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical and Chemical Properties Analysis

Oxime esters have about 3 characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones .科学研究应用

晶体结构和相互作用

(E)-4-溴-2,6-二甲氧基苯甲醛肟及其衍生物已被研究其晶体结构和分子间相互作用。例如,Gomes等人(2018)研究了四种甲氧基苯甲醛肟衍生物的晶体结构,分析了它们的氢键模式和构象 (Gomes et al., 2018)。同样,Aguiar等人(2022)研究了2,3-二甲氧基苯甲醛及其溴取代衍生物的结构和电子性质,以及线性和非线性光学响应,强调了溴取代对这些性质的影响 (Aguiar et al., 2022)。

合成和分子建模

已探讨了溴-二甲氧基苯甲醛的合成和分子建模,为其分子结构和包装提供了见解。Borges等人(2022)讨论了类似6-溴-2,3-二甲氧基苯甲醛的化合物的合成,并利用X射线衍射和Hirshfeld表面分析对其进行了表征 (Borges et al., 2022)。

席夫碱化合物

由(E)-4-溴-2,6-二甲氧基苯甲醛肟衍生的席夫碱化合物已被合成和分析。Fejfarová等人(2010)通过2,3-二甲氧基苯甲醛与4-溴苯胺的缩合制备了一种席夫碱化合物,并研究了其晶体结构和弱分子间键 (Fejfarová等人,2010)。

在光反应化合物中的应用

该化合物还被用于合成光化学反应活性分子。Ntsimango等人(2021)描述了通过光化学介导的环化反应合成苯并啉,利用与二甲氧基苯甲醛肟相关的联苯-2-甲醛O-乙酰肟 (Ntsimango et al., 2021)。

有机合成和药物发现

在药物发现和有机合成中,已合成并研究了(E)-4-溴-2,6-二甲氧基苯甲醛肟的衍生物。Li等人(2012)通过5-溴吡啶-2-胺和3,4-二甲氧基苯甲醛的反应合成了一种药物发现的中间体化合物 (Li et al., 2012)。

作用机制

未来方向

属性

IUPAC Name |

(NE)-N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)4-9(14-2)7(8)5-11-12/h3-5,12H,1-2H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSLKCCDMFPHNQ-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=NO)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1/C=N/O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine](/img/structure/B2476068.png)

![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)

![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)

![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)